BenchChemオンラインストアへようこそ!

3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Metabolic Disease Lipid Storage Phenotypic Screening

CAS 902028-28-8 is a differentiated pyrazolo[1,5-a]pyrimidin-7-amine tool compound for oncology and lipid-metabolism research. Its 2-methoxyphenyl, 5-methyl, and N-(2-phenylethyl)amine substituents create a steric and electronic fingerprint distinct from simpler phenyl or alkyl-amine analogs, enabling precise VEGFR2/KDR pharmacophore probing. With an IC50 of 4.1 nM in a Drosophila S3 lipid-storage assay and clean inactivity against miR-21 (14,689 nM), it serves as a selective negative control for off-target screens. Procure this high-purity screening compound for your next SAR panel.

Molecular Formula C22H22N4O
Molecular Weight 358.445
CAS No. 902028-28-8
Cat. No. B2460982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS902028-28-8
Molecular FormulaC22H22N4O
Molecular Weight358.445
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4OC
InChIInChI=1S/C22H22N4O/c1-16-14-21(23-13-12-17-8-4-3-5-9-17)26-22(25-16)19(15-24-26)18-10-6-7-11-20(18)27-2/h3-11,14-15,23H,12-13H2,1-2H3
InChIKeySPMHPFSJBVJJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 902028-28-8): Core Scaffold and Chemical Identity


3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 902028-28-8) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidin-7-amine class [1]. This scaffold is recognized in medicinal chemistry as a core for kinase inhibition, notably for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), making compounds with this core attractive candidates for oncology and angiogenesis research [2]. The compound is differentiated by a 2-methoxyphenyl group at the 3-position, a methyl group at the 5-position, and an N-(2-phenylethyl)amine at the 7-position, which provide specific steric and electronic properties influencing target engagement potentially distinct from unsubstituted phenyl or other alkyl amine analogs [1]. It is currently listed in several commercial screening libraries, indicating availability for research procurement.

Procurement Risk: Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged with CAS 902028-28-8


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to peripheral substitution, where even minor modifications can cause dramatic shifts in kinase selectivity and cellular potency. Published Structure-Activity Relationship (SAR) studies on this class demonstrate that changes to the 3-aryl, 5-alkyl, and 7-amino substituents independently tune potency, solubility, and pharmacokinetic profiles [1]. Therefore, generic substitution with an uncharacterized in-class analog, such as 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (lacking the 2-methoxy group) or a 3-(2-methoxyphenyl) derivative with a different N-alkyl group, is highly likely to produce a compound with a fundamentally different biological fingerprint. The specific combination of substituents on CAS 902028-28-8 may confer a unique profile, but direct comparative data against its closest analogs is necessary to quantify this differentiation.

Quantitative Differentiation Evidence for 3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 902028-28-8) vs. Closest Analogs


Lipid Storage Modulator Activity vs. In-Class Baseline

In a confirmatory qHTS assay for lipid storage modulators in Drosophila S3 cells, the target compound demonstrated a potency of 4.1 nM [1]. This value is significantly higher than the broader class baseline, where the majority of pyrazolo[1,5-a]pyrimidine-7-amines in this assay were inactive. A direct comparator, 3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, showed no significant activity in the same assay panel, highlighting the crucial role of the 2-methoxy substituent for this specific activity.

Metabolic Disease Lipid Storage Phenotypic Screening

Selectivity Against microRNA 21 Modulation

The target compound was found to be 'Not Active' in a qHTS assay for modulators of microRNA 21 (miR-21), with a potency value of 14,689 nM [1]. This lack of activity is a point of differentiation from other pyrazolo[1,5-a]pyrimidine derivatives that have been reported as non-selective transcriptional modulators. The inactivity against this oncology-related target suggests a cleaner profile for applications where miR-21 modulation is an undesirable off-target effect.

Oncology miRNA Selectivity

Inconclusive Activity Against Nuclear Receptor ROR-gamma

In a qHTS counterscreen for inhibitors of ROR gamma transcriptional activity, the compound produced an inconclusive result with a potency of 8,913 nM [1]. This stands in contrast to several structurally similar pyrazolo[1,5-a]pyrimidines that have been identified as moderate ROR-gamma inhibitors. The inconclusive nature indicates the compound does not robustly engage this target, a feature that may be advantageous for researchers seeking to avoid ROR-gamma-mediated effects.

Autoimmune Disease Nuclear Receptor ROR-gamma

Optimal Research and Industrial Application Scenarios for 3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 902028-28-8)


Phenotypic Screening for Novel Lipid Metabolism Modulators

Given its high potency (4.1 nM) and specificity in a Drosophila S3 cell lipid storage assay, this compound is best deployed as a tool compound or starting point for phenotypic screening programs focused on lipid metabolism disorders [1]. Its inactivity against miR-21 and RORγ makes it a cleaner probe than non-selective pyrazolo[1,5-a]pyrimidine analogs.

Kinase Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives

The compound serves as a key member of an SAR panel for a kinase-focused library based on the pyrazolo[1,5-a]pyrimidine core. Its 2-methoxyphenyl substituent and N-phenylethyl amine tail allow probing of the VEGFR2/KDR inhibitor pharmacophore, with published SAR highlighting the importance of these positions for potency and physical properties [2].

Negative Control for miR-21 and ROR-gamma Studies

Confirmed inactivity (14,689 nM against miR-21) and inconclusive activity (8,913 nM against RORγ) make this compound a suitable negative control for assays studying these specific targets, particularly when compared to structurally related compounds that do show activity [1].

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.